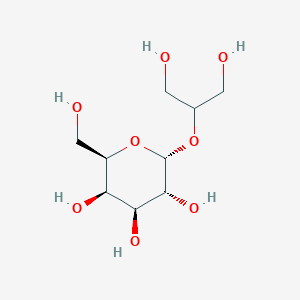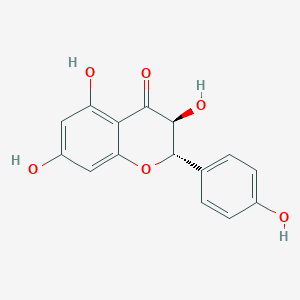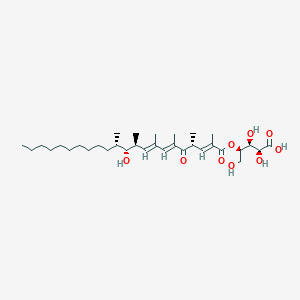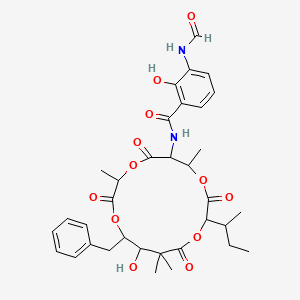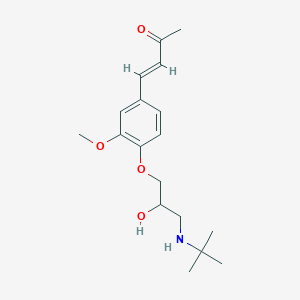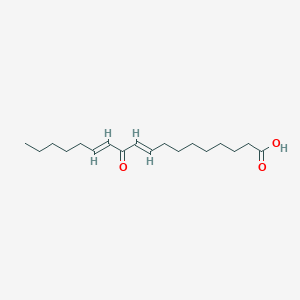
11-Keto-9(E),12(E)-octadecadienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9E,12E)-11-Oxo-9,12-octadecadienoic acid is a natural product found in Trichoderma and Plectris with data available.
Scientific Research Applications
Oxidation and Transformation Studies
- Hydroperoxide Decomposition : Gardner and Kleiman (1979) studied the decomposition of linoleic acid hydroperoxides, forming oxohydroxyoctadecenoic acids, a category including compounds like (9E,12E)-11-Oxo-9,12-octadecadienoic acid (Gardner & Kleiman, 1979).
- Acid-catalyzed Transformations : Gardner et al. (1984) explored acid treatment of linoleic acid hydroperoxides, leading to various oxidized forms including oxooctadecadienoic acids (Gardner, Nelson, Tjarks, & England, 1984).
Biological and Medical Applications
- Cytotoxic Activity in Cancer Cells : Zhao et al. (2015) found that 9-Oxo-(10E,12E)-octadecadienoic acid isolated from eggplant calyx exhibits cytotoxic activity against human ovarian cancer cells, inducing apoptosis via the mitochondrial regulation pathway (Zhao, Tomoda, Mizukami, & Makino, 2015).
Autoxidation Studies
- Furan Fatty Acid Ester Autoxidation : Sehat et al. (1998) identified autoxidation products of furan fatty acid ester, which includes compounds related to (9E,12E)-11-Oxo-9,12-octadecadienoic acid (Sehat, Yurawecz, Roach, Mossoba, Eulitz, Mazzola, & Ku, 1998).
Lipid Peroxidation Markers
- Lipid Peroxidation Studies : Spiteller and Spiteller (1997) identified hydroxyoctadecadienoic acids as excellent markers for lipid peroxidation processes, indicating the significance of compounds like (9E,12E)-11-Oxo-9,12-octadecadienoic acid in these contexts (Spiteller & Spiteller, 1997).
Stability and Synthesis
- Stability in Tomato Species : Takahashi et al. (2011) studied the stability of various oxo-octadecadienoic acid isomers, including (9E,12E)-11-Oxo-9,12-octadecadienoic acid, in different tomato species under various conditions (Takahashi, Kim, Hirai, Goto, Ohyane, Tsugane, Konishi, Fujii, Inai, Iijima, Aoki, Shibata, Takahashi, & Kawada, 2011).
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
(9E,12E)-11-oxooctadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-4-8-11-14-17(19)15-12-9-6-5-7-10-13-16-18(20)21/h11-12,14-15H,2-10,13,16H2,1H3,(H,20,21)/b14-11+,15-12+ |
InChI Key |
PQDJTTDGUJFDQI-LCPPQYOVSA-N |
Isomeric SMILES |
CCCCC/C=C/C(=O)/C=C/CCCCCCCC(=O)O |
SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CC(=O)C=CCCCCCCCC(=O)O |
Synonyms |
11-keto-9(E),12(E)-octadecadienoic acid 11-keto-9,12(E)-octadecadienoic acid KOD |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-S-[3-hydroxy-3-methyl-N-(sulfonatooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1241063.png)
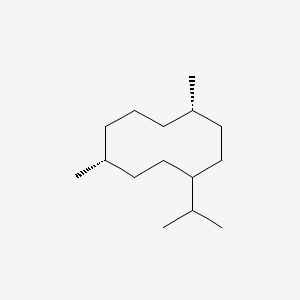

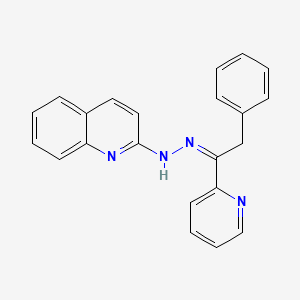
![2-(4-methoxyanilino)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B1241072.png)
![2-chloro-5-[(2E)-2-[(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B1241073.png)

